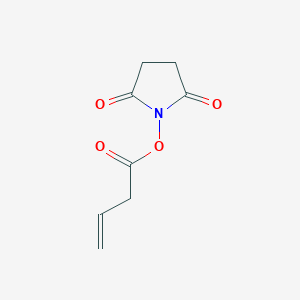

2,5-Dioxopyrrolidin-1-yl but-3-enoate

Beschreibung

BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl but-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl but-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) but-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYWAFUUESAUHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Solubility and Bioconjugation Dynamics of 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Executive Summary

2,5-Dioxopyrrolidin-1-yl but-3-enoate (commonly referred to as NHS-butenoate) is a highly specialized heterobifunctional crosslinking reagent. It is primarily utilized to install a terminal alkene (but-3-enoate) onto proteins or peptides via amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, setting the stage for downstream thiol-ene click reactions or olefin metathesis. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, the kinetic competition between target amidation and aqueous hydrolysis, and field-proven protocols for maximizing conjugation yield.

Chemical Profiling & Structural Causality

The molecular formula of NHS-butenoate is C8H9NO4 ()[1]. To master its application in the laboratory, one must understand how its two distinct structural domains dictate its physical and chemical behavior:

-

The NHS Ester Group (Reactive Warhead): This highly polar, electrophilic domain is designed to undergo nucleophilic acyl substitution with primary amines. However, its polarized carbonyl carbon is equally susceptible to nucleophilic attack by hydroxide ions (OH⁻) in water, leading to rapid degradation.

-

The But-3-enoate Moiety (Functional Tail): A short, relatively hydrophobic aliphatic chain terminating in an alkene. While it imparts some lipophilicity to the molecule, the overall solubility thermodynamics are dominated by the highly polar NHS leaving group.

Solubility Matrix: Organic Solvents vs. Aqueous Systems

NHS-butenoate exhibits a dichotomous solubility profile. It is highly soluble in polar aprotic organic solvents but presents significant stability challenges when introduced into aqueous environments.

Table 1: Solubility Profile in Organic Solvents

| Solvent | Classification | Solubility | Technical Rationale & Application |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | Optimal for stock solutions. Prevents hydrolysis if strictly anhydrous. |

| Dimethylformamide (DMF) | Polar Aprotic | High (>50 mg/mL) | Excellent alternative to DMSO. Must be guaranteed amine-free. |

| Dichloromethane (DCM) | Halogenated | Moderate | Useful for organic synthesis, but incompatible with native proteins. |

| Water / Aqueous Buffers | Polar Protic | Sparingly Soluble | Prone to rapid hydrolysis. Requires an organic co-solvent for bioconjugation. |

The Aqueous Hydrolysis Challenge

In water, the NHS ester undergoes competing hydrolysis. The rate of this degradation is exponentially dependent on the pH of the environment, as hydroxide ions act as competitive nucleophiles against the target primary amines ()[2].

Table 2: Hydrolysis Half-Life (t½) of NHS Esters in Aqueous Buffers

| pH Level | Temperature | Estimated Half-Life | Implication for Bioconjugation |

| pH 7.0 | 0°C to 4°C | 4 - 5 hours | Maximum stability, but amine reactivity is kinetically slow. |

| pH 7.2 - 7.5 | Room Temp (25°C) | ~2 - 3 hours | Optimal Sweet Spot balancing ester stability and amine reactivity. |

| pH 8.0 | Room Temp (25°C) | ~1 hour | High reactivity, but requires rapid mixing and excess reagent. |

| pH 8.6 | 4°C | 10 minutes | Hydrolysis dominates; conjugation efficiency drops to near zero. |

Mechanistic Pathway of Amine Conjugation

The fundamental challenge in NHS-ester bioconjugation is kinetic competition. The target primary amines (e.g., the ε-amino group of lysine residues) must be in their deprotonated, nucleophilic state to attack the ester. Because the pKa of lysine side chains is highly basic (~10.5), raising the pH increases the fraction of reactive amines. However, as demonstrated in Table 2, a higher pH simultaneously accelerates OH⁻ mediated hydrolysis, necessitating a delicate kinetic balance ()[3].

Kinetic competition between primary amine conjugation and hydroxide-mediated hydrolysis.

Optimized Experimental Protocols (Self-Validating System)

To achieve high-yield bioconjugation while mitigating hydrolysis, the following protocol establishes a self-validating workflow. Do not deviate from the solvent and pH constraints, as they are the thermodynamic guardrails of this reaction.

Self-validating experimental workflow for NHS-butenoate bioconjugation.

Step-by-Step Methodology:

Step 1: Reagent Solubilization (Anhydrous Environment)

-

Action: Dissolve NHS-butenoate in high-quality, anhydrous DMSO or DMF to create a 10–50 mM stock solution immediately before use.

-

Causality: Atmospheric water vapor rapidly degrades the NHS ester. Using strictly anhydrous solvents ensures the structural integrity of the reactive warhead prior to its introduction into the aqueous system.

Step 2: Buffer Preparation (Target Solubilization)

-

Action: Dissolve the target protein/peptide in an amine-free buffer, such as 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2–7.5.

-

Causality: Tris or glycine buffers contain primary amines that will act as competitive nucleophiles, completely quenching the NHS-butenoate before it can react with your target ()[3]. The pH 7.2–7.5 range is the thermodynamic sweet spot that balances amine deprotonation and ester stability.

Step 3: Bioconjugation Reaction & Self-Validation

-

Action: Add the NHS-butenoate stock solution to the protein mixture (typically at a 10- to 20-fold molar excess). Ensure the final concentration of organic solvent (DMSO/DMF) remains below 10% (v/v). Incubate for 1–2 hours at room temperature.

-

Causality: Exceeding 10% organic solvent can induce protein denaturation or precipitation, while falling short on the molar excess risks low conjugation yields due to the competing hydrolysis pathway.

-

System Validation: The reaction releases N-hydroxysuccinimide as a byproduct, which absorbs strongly at 260–280 nm. By monitoring the increase in absorbance at 260 nm using a UV-Vis spectrophotometer, you obtain real-time, intrinsic validation that ester cleavage is actively occurring in your reaction vessel ()[2].

Step 4: Quenching and Purification

-

Action: Terminate the reaction by adding a quenching buffer (e.g., 50 mM Tris or Glycine) and incubating for 15 minutes. Remove the released NHS leaving group, excess hydrolyzed butenoic acid, and organic solvents via dialysis or a size-exclusion desalting column.

References

-

Title: 2,5-Dioxopyrrolidin-1-yl but-3-enoate Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: Molecules (MDPI) / PubMed URL: [Link]

Sources

- 1. 2,5-Dioxopyrrolidin-1-yl but-3-enoate | C8H9NO4 | CID 12031937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Safety, Handling, and Bioconjugation Protocols for 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Executive Summary

In the landscape of modern bioconjugation and drug development, heterobifunctional crosslinkers are critical for constructing complex biomaterials, antibody-drug conjugates (ADCs), and targeted therapeutics. 2,5-Dioxopyrrolidin-1-yl but-3-enoate (CAS: 388091-45-0), commonly referred to as NHS-but-3-enoate, is a highly specialized reagent designed for orthogonal conjugation[1].

Unlike traditional homobifunctional linkers, this molecule features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for the rapid acylation of primary amines, and a terminal unactivated alkene (vinyl group) for subsequent thiol-ene click chemistry or olefin cross-metathesis. This whitepaper provides an authoritative framework for the safe handling, physicochemical profiling, and mechanistic application of NHS-but-3-enoate.

Physicochemical Profile & Safety Data (SDS)

To design a robust experimental workflow, researchers must first understand the physical limitations and hazards of the reagent. The highly reactive nature of the NHS leaving group dictates both its storage conditions and its safety profile.

Chemical Properties

Summarized below are the core properties critical for calculating reaction stoichiometry and predicting solubility.

| Property | Value / Description |

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl but-3-enoate |

| CAS Number | 388091-45-0[1] |

| Molecular Formula | C₈H₉NO₄[1] |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMF, DMSO, and Acetonitrile; Reacts with Water |

| Reactivity Profile | Amine-reactive (NHS ester); Radical/Metal-reactive (Alkene) |

Hazard Identification & Handling

Because the NHS ester rapidly acylates biological amines, exposure to the skin, eyes, or respiratory tract can cause severe irritation and sensitization[2].

| GHS Classification | Hazard Statements (H-Codes) | Precautionary Measures (P-Codes) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing/eye protection |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water |

| STOT (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours[2] |

Emergency Response: In case of skin contact, immediately flush the area with copious amounts of water, as the hydrolysis of the unreacted ester will rapidly neutralize its amine-reactivity[3].

Mechanistic Handling & Storage Causality

The most common point of failure in NHS ester bioconjugation is the degradation of the reagent prior to the reaction.

The Causality of Moisture Sensitivity: NHS esters are highly susceptible to nucleophilic attack by water. In aqueous environments, the ester undergoes rapid hydrolysis, yielding 3-butenoic acid and free N-hydroxysuccinimide[4]. This degradation pathway is exponentially accelerated by basic conditions. For context, the half-life of a standard NHS ester is approximately 4–5 hours at pH 7.0, 1 hour at pH 8.0, and less than 10 minutes at pH 8.6[4].

Storage Directives:

-

Temperature: Store strictly at -20°C to -80°C[5].

-

Atmosphere: Maintain under an inert gas (Argon or Nitrogen) in a desiccated container.

-

Thawing Protocol: Never open a cold vial. Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, instantly initiating hydrolysis and ruining the batch.

Orthogonal Bioconjugation Workflow

The strategic value of 2,5-Dioxopyrrolidin-1-yl but-3-enoate lies in its orthogonality .

Expert Insight: Why use a but-3-enoate derivative instead of an acrylate? Acrylates feature an electron-deficient alkene that is highly reactive toward Michael additions. If an acrylate-NHS ester were used on a protein containing free cysteines, the cysteines would spontaneously attack the alkene during the amine-conjugation phase, leading to uncontrolled crosslinking. The terminal alkene of but-3-enoate is unactivated and completely inert to biological nucleophiles. It requires an external trigger (e.g., a UV-activated radical initiator for thiol-ene click) to react, granting the researcher absolute temporal control over the second conjugation step.

Dual-stage bioconjugation workflow using NHS-but-3-enoate.

Self-Validating Experimental Protocol

This protocol details the primary amine functionalization of a target protein, integrating mandatory validation checkpoints to ensure system integrity.

Phase 1: Preparation of Reagents

-

Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer. Adjust the pH to 8.3.

-

Causality: The ε-amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), these amines are protonated (-NH₃⁺) and non-nucleophilic. A pH of 8.3–8.5 partially deprotonates the amines, activating them for nucleophilic attack while minimizing the rate of competing water hydrolysis[6].

-

-

Solvent Selection: Dissolve the NHS-but-3-enoate in anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL[5].

-

Causality: Standard DMF degrades over time into dimethylamine. This secondary amine will rapidly consume the NHS ester, resulting in an inert amide[6]. Always use high-quality, freshly opened anhydrous solvent.

-

Phase 2: Conjugation Reaction

-

Protein Solubilization: Dissolve the target protein in the pH 8.3 buffer at a concentration of 2–5 mg/mL. Ensure the buffer is free of competing primary amines (e.g., Tris or glycine)[5].

-

Reagent Addition: Add a 5- to 10-fold molar excess of the NHS-but-3-enoate stock solution to the protein solution. The final concentration of organic solvent (DMF/DMSO) should not exceed 10% v/v to prevent protein denaturation.

-

Incubation: Vortex gently and incubate the reaction mixture at room temperature for 1 to 2 hours, or on ice overnight[6].

Phase 3: Quenching and Purification

-

Quenching (Optional but Recommended): Add Tris buffer or ethanolamine to a final concentration of 50 mM. Incubate for 15 minutes. This step consumes any unreacted NHS esters, preventing unwanted cross-reactions during purification[4].

-

Purification: Remove the small-molecule byproducts (free NHS, hydrolyzed acid, and quenched adducts) using a size-exclusion chromatography (SEC) column or a spin desalting column pre-equilibrated with PBS (pH 7.4)[5].

Phase 4: System Validation (Critical Checkpoint)

Do not proceed to the secondary thiol-ene or metathesis reaction without validating the Degree of Labeling (DOL).

-

Validation Assay: Analyze the purified intermediate via MALDI-TOF or ESI Mass Spectrometry.

-

Success Criteria: Look for a mass shift corresponding to the addition of the but-3-enoyl group (+68.06 Da per modification ). The average mass shift divided by 68.06 yields the DOL. Only proceed to Phase 5 if the target DOL is achieved.

References

-

National Center for Biotechnology Information. "2,5-Dioxopyrrolidin-1-yl but-3-enoate | C8H9NO4 | CID 12031937" PubChem. Available at: [Link]

-

Abberior Instruments. "NHS ester protocol for labeling proteins" Available at: [Link]

Sources

- 1. 2,5-Dioxopyrrolidin-1-yl but-3-enoate | C8H9NO4 | CID 12031937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. lumiprobe.com [lumiprobe.com]

Storage Conditions and Shelf Life of 2,5-Dioxopyrrolidin-1-yl but-3-enoate: A Technical Guide

Executive Summary

2,5-Dioxopyrrolidin-1-yl but-3-enoate (commonly referred to as NHS-butenoate or succinimidyl 3-butenoate) is a highly reactive heterobifunctional crosslinker. It features an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a terminal alkene (but-3-enoate) on the other. This dual functionality makes it an invaluable reagent for bioconjugation, allowing researchers to functionalize primary amines (such as lysine residues on proteins) with a terminal double bond for subsequent thiol-ene click chemistry, cross-metathesis, or polymerization.

However, the utility of NHS-butenoate is intrinsically tied to its reactivity, making it highly susceptible to environmental degradation. This whitepaper provides an in-depth analysis of the degradation kinetics of NHS-butenoate, establishes field-proven storage parameters, and outlines self-validating experimental protocols to ensure reagent integrity prior to critical bioconjugation workflows.

Chemical Profile & Reactivity Dynamics

The structural dichotomy of NHS-butenoate dictates its handling requirements. The terminal alkene is generally stable under standard conditions but can undergo auto-oxidation or radical-induced polymerization if exposed to excessive heat or UV light. Conversely, the NHS ester is notoriously labile.

The fundamental challenge in using NHS-butenoate is managing the kinetic competition between two nucleophilic attacks on the ester's carbonyl carbon:

-

Aminolysis (Desired): Nucleophilic attack by a primary amine (e.g., protein-NH₂) to form a stable amide bond.

-

Hydrolysis (Degradation): Nucleophilic attack by water or hydroxide ions (H₂O/OH⁻) that cleaves the ester bond, yielding inert 3-butenoic acid and free N-hydroxysuccinimide[1].

Competing pathways: Aminolysis (desired conjugation) vs. Hydrolysis (reagent degradation).

Degradation Mechanisms & Causality

The stability of the NHS ester moiety is not an intrinsic constant; it is highly dependent on pH, temperature, and moisture exposure[1]. While primary amines are generally stronger nucleophiles than water, the overwhelming molar concentration of water in aqueous biological buffers (typically ~55 M) makes hydrolysis a significant competing reaction[1].

The Role of pH in Hydrolysis Kinetics

The pH of the reaction buffer is the most critical factor governing the rate of hydrolysis[1]. As pH increases, the concentration of hydroxide ions (OH⁻)—which are vastly more nucleophilic than neutral water molecules—increases exponentially. Consequently, the half-life of NHS esters drops precipitously in alkaline environments[2].

Table 1: Hydrolysis Half-Life of NHS Esters in Aqueous Solutions

| Buffer pH | Temperature | Estimated Half-Life | Mechanistic Causality |

| pH 7.0 | 0°C - 4°C | 4 - 5 hours | Neutral pH minimizes OH⁻ concentration; low temp slows kinetics. |

| pH 8.0 | Room Temp (25°C) | ~1 hour | Increased OH⁻ accelerates nucleophilic attack on the carbonyl. |

| pH 8.6 | 4°C | ~10 minutes | Base-catalyzed hydrolysis outpaces low-temperature kinetic slowing. |

| pH > 9.0 | Room Temp (25°C) | < 2 minutes | Rapid, near-instantaneous degradation of the active ester[2]. |

Note: To optimize conjugation, reactions are typically performed at pH 7.2–8.0, representing a compromise where the target amine is sufficiently deprotonated (nucleophilic) while the ester maintains a workable half-life[1].

Storage Conditions & Shelf Life Matrix

To prevent premature hydrolysis and alkene auto-oxidation, NHS-butenoate must be isolated from moisture, heat, and light. Proper storage is the absolute foundation of reproducible bioconjugation.

Table 2: Storage Conditions and Shelf Life Matrix

| State | Optimal Storage Temp | Environment | Expected Shelf Life | Handling Causality |

| Solid (Powder) | -20°C to -80°C | Desiccated, inert gas (Argon/N₂), dark | 12 - 24 months | Cold/dark prevents alkene polymerization; desiccation prevents ambient moisture from initiating hydrolysis. |

| Organic Solution | -20°C to -80°C | Anhydrous DMSO or DMF (≤0.005% H₂O) | 1 - 3 months | Aprotic solvents lack nucleophiles. Must be aliquoted to avoid repeated freeze-thaw condensation cycles[1]. |

| Aqueous Buffer | N/A (Do not store) | N/A | Minutes to Hours | Rapid hydrolysis dictates that aqueous solutions must be prepared immediately before addition to the target[2]. |

Experimental Protocols & Quality Control

A major pitfall in bioconjugation is utilizing degraded NHS esters, leading to unexplained experimental failures. To establish a self-validating system , researchers must integrate strict handling protocols with pre-reaction quality control (QC).

Self-validating handling and QC workflow for moisture-sensitive NHS-butenoate reagents.

Protocol 1: Reagent Handling and Reconstitution

Causality Focus: Preventing atmospheric condensation.

-

Thermal Equilibration (Critical): Remove the sealed vial of NHS-butenoate from -20°C storage and place it in a desiccator at room temperature for at least 30–60 minutes.

-

Rationale: Opening a cold vial causes atmospheric water vapor to instantly condense onto the powder, initiating irreversible hydrolysis[1].

-

-

Inert Atmosphere Opening: Once equilibrated, open the vial under a stream of dry nitrogen or argon.

-

Anhydrous Solubilization: Dissolve the required mass in high-quality, anhydrous DMSO or DMF (stored over molecular sieves).

-

Single-Use Aliquoting: Divide the stock solution into single-use aliquots. Purge the headspace of each tube with inert gas before flash-freezing at -80°C.

Protocol 2: UV-Vis Hydrolysis Monitoring Assay (Self-Validation)

Before committing valuable proteins to a conjugation reaction, verify the reactivity of the NHS-butenoate stock. Both hydrolysis and aminolysis release the N-hydroxysuccinimide (NHS) leaving group, which absorbs strongly in the UV spectrum ( λmax = 260 nm; ϵ = 9700 M⁻¹cm⁻¹ in basic conditions)[2].

-

Baseline Measurement: Dilute a small aliquot of the NHS-butenoate stock in an anhydrous solvent (e.g., dry acetonitrile) and measure the baseline absorbance at 260 nm. An intact ester will show minimal absorbance at this wavelength.

-

Intentional Hydrolysis: Add an identical aliquot to 2 mL of 0.5 N NaOH (strong base) to intentionally force complete hydrolysis[2].

-

Quantification: Measure the absorbance of the base-hydrolyzed solution at 260 nm.

-

Rationale: By comparing the baseline absorbance (free NHS already present from degradation) to the post-hydrolysis absorbance (total possible free NHS), you can calculate the exact percentage of active ester remaining in your stock[2].

-

Advanced Analytical QC: HILIC Chromatography

For rigorous pharmaceutical quality control, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for quantifying NHS ester degradation. Because the intact NHS-butenoate is relatively hydrophobic while the free NHS leaving group is highly polar, standard reversed-phase HPLC struggles to resolve them accurately. HILIC, utilizing a mobile phase of 90% acetonitrile and 10% aqueous ammonium acetate (pH 7.5), achieves baseline separation, allowing for precise quantification of free NHS down to a limit of detection of ~1 mg/L[3].

References

-

Klykov, O., & Weller, M. G. (2015). "Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC)." Analytical Methods, 7(15), 6443-6448. Royal Society of Chemistry. URL:[Link]

Sources

Reactivity of 2,5-Dioxopyrrolidin-1-yl but-3-enoate with primary amines

An In-depth Technical Guide to the Reactivity of 2,5-Dioxopyrrolidin-1-yl but-3-enoate with Primary Amines

Abstract

This technical guide provides a comprehensive examination of the reactivity of 2,5-dioxopyrrolidin-1-yl but-3-enoate, a heterobifunctional crosslinking agent, with primary amines. The core of this molecule's utility lies in its N-hydroxysuccinimide (NHS) ester functionality, which provides a robust and widely utilized method for forming stable amide bonds with primary aliphatic amines. We will dissect the fundamental reaction mechanism, explore the critical parameters governing reaction kinetics, and address the prevalent side reactions that can impact conjugation efficiency. This guide is intended for researchers, chemists, and drug development professionals who employ bioconjugation techniques for applications ranging from antibody-drug conjugates (ADCs) and fluorescent labeling to surface immobilization and materials science.[1][2][3]

Introduction

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development.[2] Among the myriad of chemical strategies available, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines remains a workhorse for its reliability, selectivity, and ability to proceed under mild, aqueous conditions.[][5] The subject of this guide, 2,5-dioxopyrrolidin-1-yl but-3-enoate, is a specific embodiment of this chemistry. It features the amine-reactive NHS ester group and a terminal vinyl group from the but-3-enoate moiety, offering a secondary site for subsequent orthogonal chemistries.

This document will provide field-proven insights into optimizing the primary reaction—the formation of an amide bond—while equipping the scientist with the knowledge to anticipate and mitigate potential challenges.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[][6] The process is highly efficient and results in the formation of a thermodynamically stable amide bond, which is effectively irreversible under physiological conditions.[]

The Mechanism Unveiled:

-

Nucleophilic Attack: The reaction is initiated by the attack of an unprotonated primary amine (R-NH₂) on the electrophilic carbonyl carbon of the NHS ester. This requires the amine to be in its neutral, nucleophilic state.[5][6]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate.[5]

-

Collapse and Leaving Group Departure: The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) as a stable leaving group.[5][6]

-

Amide Bond Formation: The final product is a stable amide conjugate, with NHS released as a benign byproduct.[][5]

Caption: Figure 1: Mechanism of NHS Ester Aminolysis.

Reaction Kinetics: Mastering the Critical Parameters

The efficiency of the conjugation is not absolute; it is a competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[6][7] Controlling the reaction parameters is therefore essential for maximizing the yield of the desired conjugate.

The Paramount Role of pH

The pH of the reaction buffer is the single most critical factor.[6][8] It creates a fundamental trade-off:

-

Low pH (< 7.2): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[9][10]

-

High pH (> 8.5): While the amine becomes fully deprotonated and highly nucleophilic, the competing hydrolysis of the NHS ester accelerates dramatically. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6 or higher.[6][10]

The Causality: The optimal pH range for NHS ester conjugation is a carefully balanced compromise, typically between pH 7.2 and 8.5 .[9][11] This range ensures a sufficient concentration of unprotonated amine for efficient reaction without causing excessively rapid hydrolysis of the ester.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.5 | Room Temp | ~2-3 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temp | 10-30 minutes |

| 9.0 | Room Temp | < 10 minutes |

| Caption: Table 1: Impact of pH and Temperature on NHS Ester Stability.[6][7] |

Additional Influencing Factors

-

Temperature: Reactions are typically performed between 4°C and room temperature (20-25°C).[9] Lower temperatures can be used to slow the rate of hydrolysis, which is particularly useful when working with sensitive proteins or when longer reaction times are needed.[6]

-

Concentration: Higher concentrations of the reactants (the biomolecule and the NHS ester) favor the bimolecular aminolysis reaction over the pseudo-first-order hydrolysis reaction.[5][6] If conjugation efficiency is low, increasing the concentration can be a valuable optimization step.[5]

-

Stoichiometry: A molar excess of the NHS ester (typically 10- to 20-fold) is often used to drive the reaction to completion and compensate for any ester lost to hydrolysis.[6]

-

Co-solvents: Many NHS esters, particularly those without sulfonated groups, have limited aqueous solubility.[9] A small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is used to dissolve the ester before adding it to the aqueous reaction buffer.[5][9] The final concentration of the organic solvent should generally be kept below 10% to prevent denaturation of protein substrates.[6]

Competing Pathways and Side Reactions

While highly selective for primary amines, NHS esters are not perfectly specific. Understanding potential off-target reactions is key to troubleshooting and ensuring the homogeneity of the final product.

-

Hydrolysis (Primary Competing Reaction): The reaction of the NHS ester with water leads to an inactive carboxylic acid and releases NHS.[9][10] This is the most significant side reaction and is accelerated at higher pH.[6]

-

Reaction with Other Nucleophiles: Under certain conditions, particularly if accessible primary amines are scarce, other amino acid side chains can react. These reactions are generally less favorable, and the resulting linkages are often less stable than amide bonds.[5][10]

Caption: Figure 2: Reaction Pathways for an NHS Ester.

Experimental Protocol and Best Practices

A robust protocol is a self-validating system. The choices made at each step are designed to maximize the desired reaction while minimizing competing pathways.

Buffer Selection: A Critical Choice

The choice of buffer is non-negotiable. Never use buffers containing primary amines. [6] Such buffers will compete directly with the target molecule, drastically reducing conjugation efficiency.

-

Recommended Buffers: Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, HEPES, Borate.[6][9] The buffer should be adjusted to the optimal pH range of 7.2-8.5.[13]

-

Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane), Glycine, or any other buffer with a primary amine moiety.[9]

General Protocol for Protein Conjugation

This protocol provides a validated starting point for conjugating a protein with 2,5-dioxopyrrolidin-1-yl but-3-enoate.

Materials:

-

Protein solution (1-10 mg/mL in an appropriate amine-free buffer).

-

2,5-dioxopyrrolidin-1-yl but-3-enoate.

-

Anhydrous DMSO or DMF.[5]

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).[6][9]

-

Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette).[6]

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

-

NHS Ester Stock Solution Preparation: Immediately before use, dissolve the 2,5-dioxopyrrolidin-1-yl but-3-enoate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This minimizes the time the ester is exposed to trace amounts of water.

-

Reaction Setup:

-

While gently stirring the protein solution, add the calculated volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-20 fold).

-

The final DMSO/DMF concentration should ideally be below 10%.[6]

-

-

Incubation:

-

Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6]

-

The optimal time may require empirical determination.

-

-

Quenching:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

The primary amines in the quenching buffer will react with and consume any remaining unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.[6]

-

-

Purification:

-

Remove unreacted NHS ester, the NHS byproduct, and quenching reagents from the protein conjugate.

-

Size-exclusion chromatography (e.g., a desalting column) is a highly effective and common method.[6] Dialysis is also a suitable alternative.

-

Troubleshooting Workflow

Caption: Figure 3: Troubleshooting Low Conjugation Efficiency.

Unique Applications of the But-3-enoate Moiety

While the NHS ester dictates the primary reactivity with amines, the but-3-enoate group provides 2,5-dioxopyrrolidin-1-yl but-3-enoate with its heterobifunctional character. After the initial conjugation to a primary amine, the terminal vinyl group remains available for secondary, orthogonal reactions. This could include:

-

Michael Addition: The vinyl group can act as a Michael acceptor for reactions with thiols.

-

Polymerization: It can participate in radical-initiated polymerization reactions to create functionalized polymers or hydrogels.

-

Click Chemistry: While not a classic click handle, it could potentially be modified for such reactions.

This dual functionality makes it a valuable tool for creating more complex architectures, such as linking two different biomolecules or tethering a biomolecule to a surface or polymer backbone.

Conclusion

The reaction of 2,5-dioxopyrrolidin-1-yl but-3-enoate with primary amines is a powerful and versatile conjugation strategy governed by the well-understood principles of NHS ester chemistry. Success hinges on the careful control of reaction conditions, with pH being the most influential variable. By operating within the optimal pH range of 7.2-8.5, using amine-free buffers, and being mindful of competing hydrolysis, researchers can achieve high yields of stable amide conjugates. The presence of the but-3-enoate group further expands the utility of this reagent, enabling multi-step, orthogonal conjugation schemes for advanced applications in drug development and materials science.

References

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available at: [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available at: [Link]

-

Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. Available at: [Link]

-

Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. Available at: [Link]

-

Solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of 2,5-dioxopyrrolidin-1-yl... ResearchGate. Available at: [Link]

-

2,5-Dioxopyrrolidin-1-yl but-3-enoate. PubChem. Available at: [Link]

-

Bioconjugates: Examples & Applications. Single Use Support. Available at: [Link]

-

Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

-

What is Bioconjugation? Overview, Applications & More. Today's Clinical Lab. Available at: [Link]

-

Amines. Unknown source. Available at: [Link]

-

Amines - AL only (3.3.11). AQA A Level Chemistry Study Notes. Medify. Available at: [Link]

-

A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. PMC. Available at: [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

-

Product of primary amine and acid anhydride. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. Bioconjugation application notes [bionordika.fi]

- 2. susupport.com [susupport.com]

- 3. clinicallab.com [clinicallab.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. interchim.fr [interchim.fr]

Application Notes & Protocols: Site-Specific N-Terminal Peptide Modification with 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Abstract

The introduction of bioorthogonal functional groups onto peptides is a cornerstone of modern chemical biology, enabling the creation of sophisticated conjugates for therapeutics, diagnostics, and materials science. The terminal alkene, in particular, serves as a versatile handle for powerful and specific downstream ligation chemistries, most notably the radical-mediated thiol-ene reaction. This guide provides a comprehensive overview and detailed protocols for the site-specific installation of a terminal butenoyl group onto the N-terminus of peptides using 2,5-Dioxopyrrolidin-1-yl but-3-enoate (also known as But-3-enoate N-hydroxysuccinimide ester). We will delve into the underlying chemical principles that govern reaction selectivity, provide step-by-step protocols for both solution-phase and on-resin modifications, and discuss methods for purification and characterization, empowering researchers to confidently generate well-defined alkene-modified peptides for their specific applications.

Foundational Principles: The Chemistry of Selective Acylation

The successful modification of a peptide at a single, desired position in the presence of multiple other reactive sites is a challenge of chemoselectivity. The strategy described here leverages the inherent differences in nucleophilicity between the N-terminal α-amine and the ε-amine of lysine side chains.

The NHS Ester: A Highly Efficient Acylating Agent

N-hydroxysuccinimide (NHS) esters are widely employed in bioconjugation due to their high reactivity toward primary amines under mild conditions.[1][2][3] The NHS moiety is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with an amine. This reaction results in the formation of a highly stable amide bond, covalently linking the butenoyl group to the peptide, and releases NHS as a byproduct.[1]

Exploiting pKa for N-Terminal Selectivity

The key to achieving site-specificity lies in controlling the reaction pH. The N-terminal α-amine of a peptide typically has a pKa in the range of 6.0-8.0, whereas the ε-amine of a lysine residue has a pKa around 10.0-10.5.[4]

-

Causality: By maintaining the reaction pH in a slightly acidic to neutral range (e.g., pH 6.5-7.5), the N-terminal α-amine exists in a significant equilibrium concentration as the deprotonated, nucleophilic form (-NH₂). In contrast, the lysine side chains remain predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺). This differential reactivity allows the NHS ester to selectively acylate the N-terminus.[1][4]

The diagram below illustrates this selective acylation mechanism.

Caption: Reaction mechanism for N-terminal peptide acylation.

Applications: The Alkene Handle as a Gateway to Further Functionalization

The terminal alkene installed by this method is not merely a structural modification; it is a functional handle for a suite of powerful and bioorthogonal ligation reactions. This enables the construction of complex and precisely defined peptide architectures.

Thiol-Ene "Click" Chemistry

The most prominent application for the terminal alkene is the thiol-ene "click" reaction.[5][6] This reaction proceeds via a radical-mediated mechanism, often initiated by light (photo-initiation), to form a stable thioether linkage between the alkene-modified peptide and a thiol-containing molecule (e.g., another peptide with a cysteine residue, a fluorescent probe, or a PEG chain).[7][8][9]

Key Advantages of Thiol-Ene Chemistry:

-

High Efficiency: The reaction proceeds to high conversion under mild, often aqueous, conditions.[5]

-

Orthogonality: The reactants (thiol and alkene) are generally unreactive with other biological functional groups, ensuring that the ligation occurs only at the desired site.[9][10]

-

Robust Linkage: The resulting thioether bond is stable under a wide range of biological conditions.[11]

This two-step workflow provides a modular approach to creating complex bioconjugates.

Caption: Overall workflow from peptide to functional conjugate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both solution-phase and solid-phase modification. The choice between them depends on the scale, the nature of the peptide, and available resources.

Protocol 1: Solution-Phase N-Terminal Modification

This method is ideal for purified peptides and allows for precise control over reaction conditions.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| Purified Peptide (with free N-terminus) | Substrate | User-provided |

| 2,5-Dioxopyrrolidin-1-yl but-3-enoate | Acylating Agent | Commercial |

| Anhydrous Dimethylformamide (DMF) or DMSO | Reagent Solvent | Sigma-Aldrich |

| 0.5 M HEPES or Phosphate Buffer | Reaction Buffer (maintains pH) | Thermo Fisher |

| 5% Acetonitrile (MeCN) in Water (0.1% TFA) | HPLC Mobile Phase A | J.T. Baker |

| 95% Acetonitrile (MeCN) in Water (0.1% TFA) | HPLC Mobile Phase B | J.T. Baker |

| Hydroxylamine Solution (50 mM, pH 8.5) | Quenching Agent (Optional) | Lab-prepared |

| Analytical/Preparative RP-HPLC System | Purification & Analysis | Agilent, Waters |

| Mass Spectrometer (MALDI-TOF or ESI) | Characterization | Bruker, Sciex |

Step-by-Step Methodology

-

Peptide Preparation: Dissolve the lyophilized peptide in the reaction buffer (e.g., 0.1 M HEPES, pH 7.2) to a final concentration of 1-5 mg/mL.

-

Expert Insight: If peptide solubility is low, a co-solvent like acetonitrile or DMSO can be added (up to 20-30% v/v), but ensure the buffer capacity remains effective.

-

-

Reagent Preparation: Prepare a fresh stock solution of 2,5-Dioxopyrrolidin-1-yl but-3-enoate in anhydrous DMF or DMSO at a concentration of ~100 mM.

-

Trustworthiness: NHS esters are susceptible to hydrolysis. Always use anhydrous solvent and prepare this solution immediately before use.

-

-

Reaction Setup: While gently vortexing the peptide solution, add 5-10 molar equivalents of the NHS ester stock solution.

-

Expert Insight: The optimal excess depends on the peptide's reactivity and concentration. A 5-fold excess is a good starting point. Running small-scale analytical trials is recommended to optimize stoichiometry and prevent side reactions.

-

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots at time points (e.g., 30, 60, 120 min), quenching with 0.1% TFA, and analyzing via analytical RP-HPLC and MS.

-

Quenching (Optional but Recommended): To quench any unreacted NHS ester and prevent modification of other nucleophiles during workup, add a small amount of a primary amine-containing buffer (e.g., Tris) or hydroxylamine. Incubate for an additional 30 minutes.

-

Purification: Purify the crude reaction mixture using preparative RP-HPLC to separate the desired alkene-modified peptide from unreacted starting material, hydrolyzed reagent, and byproducts.[12][13]

-

Characterization: Confirm the identity and purity of the collected fractions using analytical RP-HPLC and Mass Spectrometry. The expected mass will be the mass of the parent peptide + 82.04 Da (C₅H₆O₁).

Protocol 2: On-Resin N-Terminal Modification

This method is highly efficient as it simplifies purification by allowing excess reagents to be washed away before peptide cleavage.[14]

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| Fmoc-protected Peptide-Resin | Substrate | User-synthesized |

| 20% (v/v) Piperidine in DMF | Fmoc Deprotection Agent | AAPPTec |

| 2,5-Dioxopyrrolidin-1-yl but-3-enoate | Acylating Agent | Commercial |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | Reaction & Wash Solvent | J.T. Baker |

| Dichloromethane (DCM) | Wash Solvent | Fisher Scientific |

| TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleavage & Side-chain Deprotection | Lab-prepared |

| Cold Diethyl Ether | Peptide Precipitation | Sigma-Aldrich |

Step-by-Step Methodology

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly to remove all piperidine. A typical wash cycle is DMF (x5), DCM (x3), DMF (x3).

-

Coupling Reaction: Prepare a coupling solution containing 5-10 equivalents of 2,5-Dioxopyrrolidin-1-yl but-3-enoate and 5-10 equivalents of a non-nucleophilic base like DIPEA in DMF. Add this solution to the deprotected peptide-resin.

-

Expert Insight: The base (DIPEA) ensures the N-terminal amine remains deprotonated and nucleophilic for efficient coupling.

-

-

Incubation: Agitate the reaction mixture at room temperature for 2-6 hours. A small sample of resin can be cleaved and tested by MS to confirm reaction completion.

-

Final Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (x5) and DCM (x5) to remove all excess reagents and byproducts. Dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a standard TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15][16]

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the pellet with cold ether 2-3 times. Purify the crude peptide via RP-HPLC as described in Protocol 1.

Purification and Characterization Data

Proper purification and unambiguous characterization are critical to validate the outcome of the synthesis.

Expected Mass Shift

The covalent addition of the butenoyl group results in a predictable mass increase.

| Modification | Chemical Formula Added | Monoisotopic Mass Increase (Da) | Average Mass Increase (Da) |

| N-Terminal Butenoyl Acylation | -C₄H₅O- | +81.0313 | +81.07 |

Note: The mass of the full reagent is C₈H₉NO₄ (199.05 Da), but after reaction, only the C₄H₅O acyl group is added to the peptide.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low Modification Efficiency | 1. Hydrolyzed NHS ester. 2. Incorrect pH (too acidic). 3. Insufficient reagent excess or reaction time. | 1. Use fresh, anhydrous solvent for the NHS ester stock. 2. Verify buffer pH is between 6.8-7.5. 3. Increase molar excess of NHS ester and/or extend reaction time. Monitor progress via HPLC/MS. |

| Multiple Products Observed (Di- or Tri-acylation) | 1. Reaction pH is too high (>8.0), leading to lysine side-chain modification. 2. Overly long reaction time. | 1. Lower the reaction pH to the recommended range (6.5-7.5).[4] 2. Optimize reaction time by monitoring progress; quench the reaction upon completion. |

| No Reaction | 1. N-terminus of the peptide is blocked (e.g., pyroglutamate, acetylation). 2. Inactive (hydrolyzed) reagent. | 1. Confirm the peptide sequence and N-terminal status. 2. Use a fresh bottle of the NHS ester reagent. |

Conclusion

The use of 2,5-Dioxopyrrolidin-1-yl but-3-enoate provides a robust and highly selective method for introducing a terminal alkene onto the N-terminus of synthetic and recombinant peptides. By carefully controlling the reaction pH, researchers can achieve excellent site-specificity, paving the way for subsequent bioorthogonal ligations such as thiol-ene click chemistry. The protocols and insights provided in this guide offer a validated framework for the reliable production of alkene-modified peptides, which are invaluable reagents for advancing research in drug development, molecular imaging, and materials science.

References

-

Aimetti, A. A., Machen, A. J., & Anseth, K. S. (2010). On-resin peptide macrocyclization using thiol-ene click chemistry. PubMed. Available at: [Link]

-

D'Andrea, L. D., & De Rosa, L. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. Available at: [Link]

-

Fairweather, K. A., & Jolliffe, K. A. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. Available at: [Link]

-

Brimble, M. A., & Singh, Y. (2013). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

van Hest, J. C. M., & Bonger, K. M. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Available at: [Link]

-

Bodero, M. D., & Brimble, M. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available at: [Link]

-

Nielsen, D. S., & Wengel, J. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry. Available at: [Link]

-

Kumar, A., & Kumar, S. (2018). a) General reaction scheme of thiol-ene click chemistry on peptides; b)... ResearchGate. Available at: [Link]

-

Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Available at: [Link]

-

Nielsen, D. S., & Wengel, J. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. ACS Publications. Available at: [Link]

-

Li, Y., & Li, X. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. Available at: [Link]

-

Giragossian, C., & Rosenblatt, M. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Available at: [Link]

-

van Hest, J. C. M., & Bonger, K. M. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Available at: [Link]

-

Bodero, M. D., & Brimble, M. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers Media S.A.. Available at: [Link]

-

Al-Bokari, M., & Al-Harthi, S. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

-

Udugamasooriya, D. G., & Spaller, M. R. (2016). Engineering an Affinity-Enhanced Peptide through Optimization of Cyclization Chemistry. ACS Chemical Biology. Available at: [Link]

-

Udugamasooriya, D. G., & Spaller, M. R. (2016). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC. Available at: [Link]

-

Al-Bokari, M., & Al-Harthi, S. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

-

He, M., & de la Fuente-Nunez, C. (2026). Atom-level backbone engineering preserves peptide function while enhancing stability. ResearchGate. Available at: [Link]

-

Al-Garadi, W., & Al-Otaibi, M. (2021). Strategies for Improving Peptide Stability and Delivery. PMC. Available at: [Link]

-

Rubins, D., & D'Souza, C. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68 Ga Labeled PET Probes. MDPI. Available at: [Link]

-

Taresco, V., & Scurr, D. J. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]

- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On-resin peptide macrocyclization using thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 10. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Site-Specific Antibody Labeling Using 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Introduction: A Two-Step Strategy for Precision in Antibody Conjugation

The development of antibody-drug conjugates (ADCs) and other labeled antibodies for therapeutic and diagnostic applications hinges on the precise control over the conjugation process.[] Traditional labeling methods, such as those targeting lysine residues, often result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR) and conjugation sites.[2][3] This heterogeneity can significantly impact the conjugate's efficacy, pharmacokinetics, and safety profile.[4] Site-specific conjugation technologies aim to overcome these limitations by directing the attachment of payloads to predetermined locations on the antibody, ensuring a homogeneous and well-defined final product.[2][5]

This application note details a robust, two-step methodology for site-specific antibody labeling utilizing the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl but-3-enoate. This approach first introduces a reactive handle onto the antibody via its lysine residues and subsequently directs the conjugation of a thiol-containing payload to this newly introduced site. This method provides a powerful platform for creating precisely engineered antibody conjugates.

The linker, 2,5-Dioxopyrrolidin-1-yl but-3-enoate, possesses two key reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, predominantly the ε-amino group of lysine residues on the antibody surface, to form stable amide bonds.[6]

-

But-3-enoate: This terminal alkene functions as a Michael acceptor, which can undergo a conjugate addition reaction with a nucleophilic thiol (sulfhydryl group), such as the one found in a cysteine residue of a payload molecule, to form a stable thioether linkage.[4][7][8]

This dual reactivity allows for a controlled, sequential conjugation process, providing a significant advantage over single-step labeling methods.

Principle of the Two-Step Labeling Strategy

The core of this methodology lies in a sequential, two-stage process that transforms random lysine-based conjugation into a site-specific platform.

Step 1: Antibody "Activation" with the Heterobifunctional Linker. The antibody is first reacted with 2,5-Dioxopyrrolidin-1-yl but-3-enoate. The NHS ester end of the linker forms a covalent amide bond with accessible lysine residues on the antibody surface. This step effectively installs a number of but-3-enoate "handles" onto the antibody. The number of linkers attached can be controlled by optimizing the reaction conditions, such as the molar ratio of linker to antibody.

Step 2: Site-Specific Conjugation of a Thiolated Payload. After removing the excess, unreacted linker, the "activated" antibody, now displaying but-3-enoate groups, is reacted with a payload molecule that has been engineered to contain a free thiol (sulfhydryl) group. The thiol group of the payload undergoes a Michael addition reaction with the but-3-enoate, forming a stable thioether bond. This second step ensures that the payload is attached only at the sites where the linker was installed.

Diagram 1: Overall Workflow

Experimental Protocols

PART A: Antibody Preparation and Buffer Exchange

Rationale: The success of the NHS ester reaction is highly pH-dependent and sensitive to the presence of primary amines in the buffer. Therefore, it is critical to prepare the antibody in an amine-free buffer at the optimal pH for the reaction.

-

Antibody Solution: Start with a purified antibody solution, preferably at a concentration of 2-10 mg/mL.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or at a non-optimal pH, a buffer exchange must be performed. Use a desalting column or dialysis to exchange the antibody into a suitable reaction buffer.

| Parameter | Recommendation | Rationale |

| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.5 | Amine-free to prevent competition with the NHS ester reaction. The slightly basic pH deprotonates lysine amines, increasing their nucleophilicity. |

| Antibody Conc. | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |

PART B: Step 1 - Antibody Activation with 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Rationale: This step introduces the but-3-enoate handles onto the antibody. The molar ratio of the linker to the antibody is a key parameter to control the average number of linkers incorporated. A competing hydrolysis reaction of the NHS ester can occur, so it is important to work efficiently.

-

Reagent Preparation: Prepare a stock solution of 2,5-Dioxopyrrolidin-1-yl but-3-enoate (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use due to the moisture sensitivity of the NHS ester.

-

Reaction Setup: Add the calculated volume of the linker stock solution to the antibody solution while gently stirring. The recommended molar excess of linker to antibody is typically between 5 to 20-fold. This should be optimized for each specific antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

Purification: Immediately after incubation, remove the excess, unreacted linker and the NHS byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.0).

Diagram 2: Chemical Reaction of Antibody Activation

PART C: Step 2 - Conjugation of Thiol-Containing Payload

Rationale: This step involves the site-specific attachment of the payload. The Michael addition reaction between the thiol and the but-3-enoate is efficient and specific under mild conditions. A pH of 6.5-7.5 is optimal for ensuring the cysteine's thiol group is sufficiently nucleophilic without promoting side reactions.

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO or aqueous buffer) at a known concentration. If the payload has disulfide bonds, it may need to be reduced first using a mild reducing agent like TCEP, followed by purification to remove the reducing agent.

-

Reaction Setup: Add the thiol-containing payload to the purified, activated antibody solution. A molar excess of 2 to 10-fold of the payload over the antibody is recommended.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by chromatography to determine completion.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any remaining but-3-enoate groups.

-

Final Purification: Purify the final antibody conjugate to remove excess payload and any reaction byproducts. Size exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) are suitable methods.[]

Characterization of the Labeled Antibody

Thorough characterization is essential to confirm the success of the conjugation and to ensure the quality and homogeneity of the final product.[][10]

| Technique | Parameter Measured | Expected Outcome |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and heterogeneity | A more homogeneous peak profile compared to traditional lysine conjugation, with a main peak corresponding to the desired DAR. |

| Mass Spectrometry (MS) | Intact mass of the conjugate, confirmation of payload attachment | The mass of the final conjugate should be the sum of the antibody mass and the mass of the attached linkers and payloads. Peptide mapping can confirm the site of conjugation. |

| Size Exclusion Chromatography (SEC) | Aggregation and purity | A single, sharp peak indicating a pure and non-aggregated product. |

| Antigen Binding Assay (e.g., ELISA) | Functional integrity of the antibody | The binding affinity of the conjugate to its target antigen should be comparable to that of the unmodified antibody. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low DAR | - Inefficient NHS ester reaction (hydrolysis)- Low antibody or linker concentration- Inactive linker | - Prepare linker solution fresh in anhydrous solvent.- Increase antibody concentration or molar excess of linker.- Ensure the reaction buffer is amine-free and at the correct pH. |

| High Aggregation | - High DAR leading to increased hydrophobicity- Unstable antibody at reaction pH | - Reduce the molar excess of the linker in Step 1.- Optimize the pH and temperature of the conjugation reactions.- Include excipients that reduce aggregation. |

| Incomplete Payload Conjugation | - Inefficient Michael addition- Oxidized thiol on the payload | - Ensure the payload's thiol is reduced and active.- Increase the incubation time or molar excess of the payload.- Adjust the pH to be closer to 7.5 to increase thiolate concentration. |

Conclusion

The use of 2,5-Dioxopyrrolidin-1-yl but-3-enoate provides a versatile and controlled method for the site-specific labeling of antibodies. By separating the antibody modification and payload conjugation into two distinct steps, this approach allows for greater control over the final product's composition. The resulting homogeneous antibody conjugates are ideal for a wide range of applications, from the development of next-generation antibody-drug conjugates to the creation of precise diagnostic reagents. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful technology.

References

-

Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. Available from: [Link]

-

Panowski, S., et al. (2014). Site-specific antibody-drug conjugates for cancer therapy. mAbs, 6(1), 34-45. Available from: [Link]

-

Wikipedia. (n.d.). Michael addition. Available from: [Link]

-

PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl but-3-enoate. Available from: [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the next generation of chemotherapeutics. Bioconjugate Chemistry, 26(2), 176-192. Available from: [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available from: [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Wikipedia. (n.d.). Thiol-ene reaction. Available from: [Link]

- Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry, 143, 139-155.

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

Sources

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. atlasofscience.org [atlasofscience.org]

- 6. Conjugation guide | Abcam [abcam.com]

- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Modeling Thia-Michael Reactions | Rowan [rowansci.com]

Technical Support Center: Stabilizing 2,5-Dioxopyrrolidin-1-yl but-3-enoate in Aqueous Buffers

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,5-Dioxopyrrolidin-1-yl but-3-enoate and other N-hydroxysuccinimide (NHS) esters. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges of using these powerful bioconjugation reagents in aqueous environments, with a primary focus on preventing their rapid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-Dioxopyrrolidin-1-yl but-3-enoate, and why is its hydrolysis a concern?

2,5-Dioxopyrrolidin-1-yl but-3-enoate is an N-hydroxysuccinimide (NHS) ester. These compounds are widely used to covalently attach molecules to primary amines (-NH₂) found on proteins, peptides, and other biomolecules.[1][2] The reaction, known as aminolysis, forms a stable amide bond. However, in aqueous solutions, the NHS ester is also susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[3][4] This hydrolysis is a significant problem because it converts the reactive NHS ester into an unreactive carboxylic acid, rendering it incapable of conjugating to your target molecule. This competing reaction directly reduces your conjugation efficiency, leading to lower yields and inconsistent results.[3]

Q2: What are the primary factors that drive the rapid hydrolysis of this NHS ester?

The rate of NHS ester hydrolysis is primarily influenced by three key factors:

-

pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions (OH⁻), which are potent nucleophiles that attack the ester.[4][5]

-

Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[2][6]

-

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester, significantly reducing your desired conjugation efficiency.[7][8]

Q3: What is the optimal pH range to balance the desired reaction (aminolysis) with the competing hydrolysis?

The optimal pH for NHS ester reactions is a compromise. While a higher pH increases the nucleophilicity of the target primary amines (by deprotonating them from -NH₃⁺ to -NH₂), it also drastically accelerates hydrolysis.[9][10] For most applications, a pH range of 7.2 to 8.5 is recommended.[7][10][11] A pH of 8.3-8.5 is often considered optimal for many protein and peptide labeling protocols, as it provides a good balance between a high rate of aminolysis and a manageable rate of hydrolysis.[1][12]

Q4: My NHS ester is not readily soluble in my aqueous buffer. What should I do?

This is a common issue as many NHS esters have limited aqueous solubility. The standard practice is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1][13] This stock solution is then added to your aqueous reaction buffer containing the biomolecule. It is critical to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester in the stock solution.[4][7] When using DMF, ensure it is an amine-free grade, as DMF can degrade into dimethylamine, which will react with the NHS ester.[1]

The Competing Reactions: Aminolysis vs. Hydrolysis

The success of your conjugation experiment hinges on favoring the aminolysis pathway over the hydrolysis pathway. The following diagram illustrates this critical competition.

Caption: Competing reactions of an NHS ester with a primary amine and water.

Quantitative Data Summary: NHS Ester Stability

The stability of NHS esters is often described by their half-life (t½), the time it takes for 50% of the ester to hydrolyze. This parameter is highly dependent on pH and temperature.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Note: These values are approximations for typical NHS esters and can vary depending on the specific molecule and buffer conditions.[5][7]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

| Potential Cause | Explanation & Recommended Solution |

| Hydrolyzed NHS Ester Reagent | The solid NHS ester may have been compromised by moisture during storage. Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store under desiccated conditions at the recommended temperature. For critical applications, use a fresh vial of the reagent. |

| Incorrect Reaction pH | The pH of your buffer is outside the optimal 7.2-8.5 range. If the pH is too low (<7), the primary amines on your biomolecule will be protonated and non-nucleophilic. If the pH is too high (>8.5), hydrolysis will dominate. Solution: Prepare your buffer carefully and verify the final pH after all components are added. For large-scale or long reactions, be aware that hydrolysis releases an acidic byproduct (N-hydroxysuccinimide), which can lower the pH.[1] Consider using a more concentrated buffer to maintain a stable pH. |

| Competing Nucleophiles in Buffer | Your buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that are reacting with the NHS ester. Solution: Switch to a non-amine buffer such as phosphate, bicarbonate, or borate buffer.[7][8] If your biomolecule is stored in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation. |

| Sub-optimal Reaction Conditions | Reaction time may be too short, or concentrations of reactants may be too low, allowing hydrolysis to outcompete the bimolecular aminolysis reaction. Solution: Increase the concentration of your biomolecule if possible. You can also increase the molar excess of the NHS ester. Consider performing the reaction at 4°C to slow down hydrolysis, but be prepared to increase the reaction time. |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.

Experimental Protocols

Protocol 1: General Procedure for Biomolecule Conjugation

This protocol provides a general guideline. Optimization of molar excess, reaction time, and temperature may be required for your specific application.

Materials:

-

2,5-Dioxopyrrolidin-1-yl but-3-enoate

-

Biomolecule with primary amines (e.g., protein, amino-modified oligonucleotide)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., desalting column, dialysis cassette)

Procedure:

-

Prepare the Biomolecule Solution:

-

Dissolve your biomolecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[12]

-

If the biomolecule is in an incompatible buffer, perform a buffer exchange into the reaction buffer.

-

-

Prepare the NHS Ester Stock Solution:

-

Crucially, perform this step immediately before use.

-

Allow the vial of 2,5-Dioxopyrrolidin-1-yl but-3-enoate to warm to room temperature before opening.

-

Dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

-

-

Perform the Conjugation Reaction:

-

Add a calculated molar excess (typically 10- to 20-fold) of the NHS ester stock solution to the biomolecule solution while gently stirring or vortexing.[10] The final concentration of the organic solvent should ideally be less than 10% to avoid protein precipitation.[6]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]

-

-

Quench the Reaction (Optional but Recommended):

-

To stop the reaction and hydrolyze any remaining NHS ester, add the quenching solution to a final concentration of 10-50 mM.[9]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

Protocol 2: Preparation of Recommended Amine-Free Buffer

0.1 M Sodium Bicarbonate Buffer (pH 8.3)

-

Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in approximately 900 mL of purified water.

-

Adjust the pH to 8.3 by carefully adding 1 M sodium hydroxide (NaOH).

-

Add purified water to bring the final volume to 1 L.

-

Filter the buffer through a 0.22 µm filter if necessary. Store at 4°C.

References

-

Glen Research. (2020). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]

-

ResearchGate. Comparison of reaction rates of NHS esters of mPEG with amino and.... [Link]

-

RSC Publishing. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

Creative Biolabs. (2024). Troubleshooting Guides. [Link]

-

ACS Publications. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

nanoComposix. Experiment #2 - Reaction Buffer Screen. [Link]

-

ResearchGate. stability of cy3-nHs ester. (a) PBs and 70% etoH were assessed for use.... [Link]

-

ACS Publications. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry. [Link]

-

ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dioxopyrrolidin-1-yl but-3-enoate | C8H9NO4 | CID 12031937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Properties and Applications of Acrylates | IntechOpen [intechopen.com]